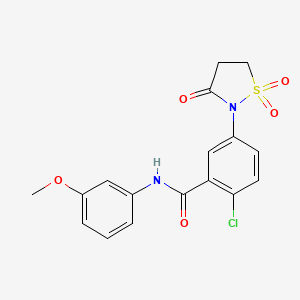
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide, also known as Isothiazolidinone-2 or PBIT, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
PBIT has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. PBIT has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, PBIT has been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of PBIT involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PBIT also induces apoptosis or programmed cell death in cancer cells by activating the p53 pathway. Moreover, PBIT has been shown to bind to metal ions such as copper and zinc, which may play a role in its anti-cancer and anti-bacterial properties.
Biochemical and Physiological Effects:
PBIT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PBIT also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PBIT has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of PBIT is its ability to selectively inhibit COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. Moreover, PBIT has been shown to be effective in low concentrations, which reduces the risk of toxicity. However, one of the limitations of PBIT is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on PBIT. One area of interest is the development of PBIT-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of PBIT as a potential therapeutic agent for treating Alzheimer's disease. Furthermore, studies on the pharmacokinetics and pharmacodynamics of PBIT are needed to optimize its use in various experimental settings. Finally, the development of novel PBIT analogs with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoyl chloride with isothiazolidinone-2 in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and chlorinated to obtain the final compound. This synthesis method has been optimized to produce high yields of pure PBIT.
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-25-13-4-2-3-11(9-13)19-17(22)14-10-12(5-6-15(14)18)20-16(21)7-8-26(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBPZARXPXTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

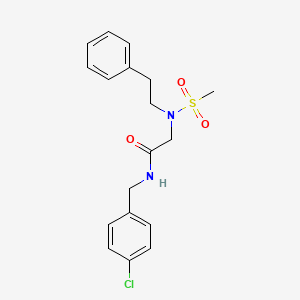
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
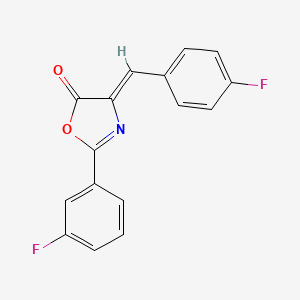
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
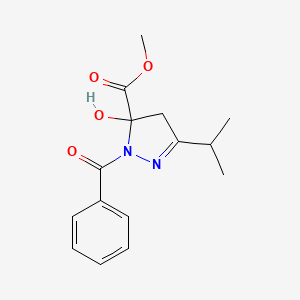
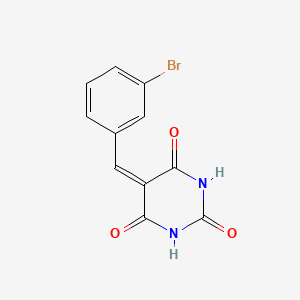
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
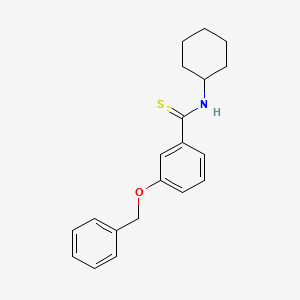
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)